molecular formula C15H12O4 B154623 Diphenyl malonate CAS No. 1969-44-4

Diphenyl malonate

Cat. No.: B154623
CAS No.: 1969-44-4
M. Wt: 256.25 g/mol
InChI Key: HCWOVPZEAFLXPL-UHFFFAOYSA-N
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Description

Diphenyl malonate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Dissymmetric Malonates

Diphenyl malonate is used in the synthesis of dissymmetric S,O-malonates, which are derived from symmetric diphenyl dithiomalonates. This method, involving thermal formation of an acylketene, shows selectivity and has potential utility in various synthetic applications (Matsuo & Shindo, 2011).

2. Photoreactions and Cyclization

The irradiation of this compound can lead to the formation of 4-hydroxycoumarin or phenyl p-hydroxy-benzoylacetate, depending on the reaction temperature. This demonstrates its role in photoreactions and potential in synthesizing diverse organic compounds (Schaur & Junek, 1972).

3. Catalyst in Asymmetric Reactions

This compound derivatives, such as O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, have been synthesized and utilized as catalysts in asymmetric Michael reactions. These have shown efficacy in reactions involving aromatic α,β-unsaturated aldehydes (Maltsev, Kucherenko, & Zlotin, 2009).

4. Application in Aqueous Micelles and Enantioselectivities

This compound is used in palladium-catalyzed alkylation reactions occurring in water, showcasing its potential in aqueous micelles and achieving high enantioselectivities (Rabeyrin, Nguefack, & Sinou, 2000).

5. Organocatalytic Michael Addition

The compound plays a role in organocatalytic Michael additions to α,β-unsaturated aldehydes in water. This illustrates its utility in promoting chemical reactions in aqueous environments, yielding products with good enantioselectivities (Ma, Zhu, & Ma, 2008).

6. In Chemotherapeutic Agent Research

A Ruthenium Polypyridyl Complex containing this compound has been explored as a potential chemotherapeutic agent, showing higher activity compared to cisplatin in some tests (Notaro et al., 2019).

7. Electronic Applications

This compound derivatives have been studied for their potential in electronic applications, such as in Langmuir-Schaefer monolayer films for creating devices with pronounced current asymmetries and rectification (Honciuc et al., 2005).

8. Cyclocondensation Reactions

Malonates like this compound are used as reagents in cyclocondensation reactions to produce six-membered heterocycles, showing its utility in complex organic synthesis (Stadlbauer et al., 2001).

Safety and Hazards

When handling Diphenyl malonate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Future Directions

The future directions of Diphenyl malonate research could involve the development of new synthetic approaches. For instance, an efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis .

Mechanism of Action

Target of Action

Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .

Mode of Action

The mode of action of this compound involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

This compound is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .

Properties

IUPAC Name

diphenyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOVPZEAFLXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382654
Record name diphenyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969-44-4
Record name diphenyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malonic acid (11 g, 106 mmol) was mixed with phenol (20 g, 212 mmol) at 0° C. under nitrogen and phosphorus oxychloride (11.5 mL, 123 mmol) was added dropwise to the solid mixture. The resulting mixture was stirred at 0° C. for 5 mins, and then heated at reflux for 5 h, causing the solid to melt and an orange solution to form. The reaction was cooled to room temperature, and then poured onto 100 mL water and extracted with diethyl ether (3×75 mL). The combined organics were washed with brine, dried over MgSO4, concentrated in vacuo to an orange oil of the title compound. (27 g, 99%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Diphenyl malonate in organic synthesis?

A1: this compound serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with this compound yields substituted 4-hydroxy-2-pyridones. [] Additionally, this compound acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []

Q2: Can you describe the role of this compound in the vapor phase transesterification reaction with phenol?

A2: this compound acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and this compound (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []

Q3: Are there studies investigating the structural characteristics of compounds derived from this compound?

A3: Yes, research has explored the structural aspects of compounds synthesized using this compound. For example, studies have investigated the products resulting from reactions between this compound and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []

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